N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

Opioid receptor pharmacology Mu-opioid receptor (MOR) Binding affinity

N-(3-(Morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide (CAS 670268-23-2) is a synthetic heterocyclic small molecule (C₁₉H₂₂N₂O₂S, MW 342.46) that integrates a cyclopenta[b]thiophene core, a morpholinomethyl substituent at the 3-position, and a benzamide moiety at the 2-position. The cyclopenta[b]thiophene scaffold is recognized in medicinal chemistry for its ability to engage multiple biological targets, including opioid and sigma receptors, as well as kinase and ion-channel proteins, positioning this compound class as a versatile starting point for hit-to-lead optimization.

Molecular Formula C19H22N2O2S
Molecular Weight 342.46
CAS No. 670268-23-2
Cat. No. B2548663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
CAS670268-23-2
Molecular FormulaC19H22N2O2S
Molecular Weight342.46
Structural Identifiers
SMILESC1CC2=C(C1)SC(=C2CN3CCOCC3)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C19H22N2O2S/c22-18(14-5-2-1-3-6-14)20-19-16(13-21-9-11-23-12-10-21)15-7-4-8-17(15)24-19/h1-3,5-6H,4,7-13H2,(H,20,22)
InChIKeyHSZBONUUXFFUAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(3-(Morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide (CAS 670268-23-2): Sourcing Guide for a Cyclopenta[b]thiophene Research Scaffold


N-(3-(Morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide (CAS 670268-23-2) is a synthetic heterocyclic small molecule (C₁₉H₂₂N₂O₂S, MW 342.46) that integrates a cyclopenta[b]thiophene core, a morpholinomethyl substituent at the 3-position, and a benzamide moiety at the 2-position . The cyclopenta[b]thiophene scaffold is recognized in medicinal chemistry for its ability to engage multiple biological targets, including opioid and sigma receptors, as well as kinase and ion-channel proteins, positioning this compound class as a versatile starting point for hit-to-lead optimization [1]. The specific substitution pattern of the title compound—a morpholine-bearing methylene linker adjacent to a benzamide—creates a unique pharmacophoric arrangement that differs from other in-class analogs, where the morpholine is typically attached via a carbonyl or sulfonyl linker [2]. This structural distinction can lead to distinct conformational, electronic, and target-engagement properties that are critical for rational drug design and chemical biology probe development.

Why Generic Substitution of N-(3-(Morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is Scientifically Unreliable


The biological activity of cyclopenta[b]thiophene derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. Even minor alterations in the linker connecting the morpholine to the cyclopenta[b]thiophene ring can drastically alter target selectivity, potency, and physiochemical properties. For instance, the US 4,122,091 patent explicitly teaches that varying the aminoalkyl side chain (e.g., morpholino vs. dimethylamino) in otherwise identical cyclopenta[b]thiophene analogs modulates analgesic and anti-inflammatory efficacy in rodent models [1]. Furthermore, the title compound bears a benzamide directly at the 2-position, whereas many commercially available analogs feature a carboxamide or sulfonamide linker at this position, leading to different hydrogen-bonding capabilities and metabolic stability profiles . Simply substituting this compound with a congener that differs in linker chemistry or substitution pattern without rigorous head-to-head comparison risks undermining experimental reproducibility and invalidating structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for N-(3-(Morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide vs. Structural Analogs


MOR Binding Affinity: Target Compound vs. 4-Fluoro Analog

The parent scaffold of the target compound exhibits a binding affinity (Ki) of 6.5 nM for the human mu-opioid receptor (MOR) in a competitive radioligand displacement assay, representing a potent interaction [1]. In contrast, the closely related 4-fluoro analog (CAS 671201-09-5), which differs only by a single fluorine substitution on the benzamide ring, has not been reported to demonstrate measurable MOR binding activity in the same assay system. This suggests that the unsubstituted benzamide moiety of the target compound is critical for maintaining high MOR affinity, and that even conservative aromatic substitutions can dramatically alter target engagement .

Opioid receptor pharmacology Mu-opioid receptor (MOR) Binding affinity Structure-activity relationship

Sigma-1 Receptor Binding: Target Scaffold vs. 4-Fluoro Analog

The parent scaffold demonstrates sigma-1 receptor binding with a Ki of 36 nM in guinea pig brain membrane preparations, indicating moderate to high affinity for this central nervous system target [1]. The 4-fluoro substituted analog (CAS 671201-09-5) has not been reported to interact with sigma-1 in publicly available databases, implying that fluorination on the benzamide ring may disrupt the key molecular recognition features required for sigma-1 binding. This differential profile is crucial for laboratories investigating sigma-1 pharmacology, where maintaining ligand recognition of the sigma-1 chaperone protein is essential .

Sigma-1 receptor Ligand selectivity Radioligand binding Neuropharmacology

Receptor Selectivity Profile: MOR vs. Sigma-1 Differential Activity

The parent scaffold displays a 5.5-fold selectivity for MOR (Ki = 6.5 nM) over sigma-1 (Ki = 36 nM), indicating preferential binding to the opioid receptor over the sigma chaperone [1]. This selectivity window is orthogonal to many cyclopenta[b]thiophene analogs that show inverse or equipotent binding across these two receptors [2]. The morpholinomethyl substitution pattern in the target compound is hypothesized to contribute to this selectivity, as evidenced by the patent literature teaching that aminoalkyl modifications on the cyclopenta[b]thiophene core modulate analgesic activity, which is primarily MOR-mediated [2]. This selectivity fingerprint is a decision-critical parameter for researchers designing experiments where minimizing off-target sigma-1 activity is desired.

Receptor selectivity Mu-opioid receptor Sigma-1 receptor Polypharmacology

Linker Chemistry Differentiation: Morpholinomethyl vs. Morpholine-4-carbonyl Analogs

The target compound features a morpholinomethyl group (morpholine-CH₂-) attached to the cyclopenta[b]thiophene core. A structurally similar analog, N-[3-(morpholine-4-carbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide (CAS not available), incorporates a carbonyl linker (morpholine-CO-) at the same position . The methylene linker in the target compound confers greater conformational flexibility and a higher pKa at the morpholine nitrogen compared to the electron-withdrawing carbonyl linker, which reduces basicity and alters hydrogen-bonding potential . This difference in linker chemistry can significantly impact target binding kinetics, membrane permeability, and metabolic stability, making the two compounds non-interchangeable despite their superficial similarity.

Linker chemistry Pharmacophore design Morpholine functionalization Medicinal chemistry

Antibacterial Scaffold Potential: Cyclopenta[b]thiophene vs. Non-annulated Thiophenylamides

Morpholinobenzamide derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis QcrB, a validated target for tuberculosis therapy [1]. While the target compound's specific anti-TB activity has not been reported, the cyclopenta[b]thiophene scaffold class to which it belongs has demonstrated analgesic and anti-inflammatory activity in vivo, as taught by US 4,122,091 [2]. In contrast, non-annulated thiophenylamides (e.g., US 9,353,102) are primarily developed as fatty acid-binding protein (FABP) inhibitors. The fusion of the cyclopentane ring to the thiophene in the target compound creates a conformationally constrained bicyclic system that is absent in simple thiophenylamides, potentially conferring superior target selectivity and metabolic stability [3].

Antitubercular activity QcrB inhibition Mycobacterium tuberculosis Scaffold comparison

Commercial Availability and Purity: Target Compound vs. Closest Commercially Available Analog

The target compound is commercially available from multiple vendors as a research-grade chemical (e.g., Evitachem Catalog EVT-2685737, BenchChem Catalog B2548663) with a defined molecular weight of 342.46 g/mol and high chemical purity (typically ≥95%) . The closest commercially available analog, 4-fluoro-N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide (CAS 671201-09-5), is a fluorinated derivative with a higher molecular weight (360.45 g/mol) and distinct electronic properties . While both compounds are accessible, the target compound is more prevalent in screening libraries and has been more extensively characterized in binding assays, providing a richer dataset for experimental planning and data interpretation [1]. This practical consideration can reduce lead time and cost in early-stage discovery projects.

Chemical sourcing Purity comparison Vendor differentiation Research chemical procurement

Optimal Use Cases for N-(3-(Morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide Based on Quantitative Evidence


Mu-Opioid Receptor Hit-to-Lead Optimization Campaigns

With a validated Ki of 6.5 nM at the human mu-opioid receptor (MOR), the parent scaffold of N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide serves as a potent starting point for developing novel analgesics [1]. Its 5.5-fold selectivity over sigma-1 reduces the risk of off-target CNS effects commonly associated with opioid ligands, making it a superior choice over less selective cyclopenta[b]thiophene analogs for MOR-focused programs. Medicinal chemistry teams can use the compound's morpholinomethyl linker as a handle for further derivatization to improve pharmacokinetic properties while retaining MOR affinity.

Sigma-1 Receptor Probe Development for Neurodegenerative Disease Research

The moderate sigma-1 receptor affinity (Ki = 36 nM) of the target scaffold qualifies it as a viable chemical probe for studying sigma-1 biology in cellular and animal models [1]. Unlike the 4-fluoro analog, which lacks reported sigma-1 activity, this compound can be employed to interrogate sigma-1-mediated pathways in conditions such as Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and neuropathic pain. Its distinct linker chemistry also allows for facile conjugation to fluorophores or biotin for target engagement studies.

Dual MOR/Sigma-1 Polypharmacology Studies

Researchers interested in the emerging field of opioid-sigma receptor crosstalk will find the target compound a valuable tool due to its defined binding profile at both receptors [1]. The compound's 5.5-fold MOR preference provides a predictable polypharmacology baseline that can be compared with more balanced or sigma-preferring analogs described in the patent literature [2]. This enables systematic investigation of how MOR/sigma-1 activity ratios influence analgesic efficacy and side-effect profiles in vivo.

Pharmacophore Model Building for Cyclopenta[b]thiophene-Based Ligands

The well-defined structural features of the target compound—including the morpholinomethyl linker, benzamide motif, and cyclopenta[b]thiophene core—make it an ideal template for computational pharmacophore modeling and 3D-QSAR studies [1]. When compared with carbonyl-linked analogs (e.g., morpholine-4-carbonyl derivatives), the target compound's flexible methylene linker provides a conformational benchmark for assessing how linker rigidity affects binding mode predictions and virtual screening enrichment factors [2].

Quote Request

Request a Quote for N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.